molecular formula C17H23NO3 B5731060 1-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}pyrrolidine

1-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}pyrrolidine

Cat. No. B5731060
M. Wt: 289.4 g/mol
InChI Key: GIHSEACCXIKGDP-UHFFFAOYSA-N
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Description

1-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}pyrrolidine is a chemical compound that belongs to the class of pyrrolidine-based compounds. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. In

Mechanism of Action

The mechanism of action of 1-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}pyrrolidine is not fully understood. However, it is believed to work by modulating the activity of certain enzymes and receptors in the body. This modulation can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}pyrrolidine are diverse and depend on the specific application. In cancer research, it has been shown to inhibit the growth of tumor cells and induce apoptosis. In neurological research, it has been studied for its potential neuroprotective effects and ability to enhance cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 1-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}pyrrolidine in lab experiments include its high potency and selectivity, as well as its ability to penetrate the blood-brain barrier. However, its limitations include its relatively complex synthesis method and limited availability.

Future Directions

There are several future directions for research on 1-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}pyrrolidine. These include further investigations into its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in other fields, such as materials science and catalysis.
In conclusion, 1-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}pyrrolidine is a promising compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.

Synthesis Methods

The synthesis of 1-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}pyrrolidine can be achieved through a multi-step process. The first step involves the reaction of 4-methoxybenzaldehyde with tetrahydro-2H-pyran in the presence of a Lewis acid catalyst. This reaction results in the formation of the intermediate compound, which is then reacted with pyrrolidine and a coupling agent to yield the final product.

Scientific Research Applications

1-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}pyrrolidine has been studied extensively for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. It has also been studied for its potential use as a molecular probe for imaging studies.

properties

IUPAC Name

[4-(4-methoxyphenyl)oxan-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-20-15-6-4-14(5-7-15)17(8-12-21-13-9-17)16(19)18-10-2-3-11-18/h4-7H,2-3,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHSEACCXIKGDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-Methoxyphenyl)oxane-4-carbonyl]pyrrolidine

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